Bis(cyclopropylmethyl)amine

Vue d'ensemble

Description

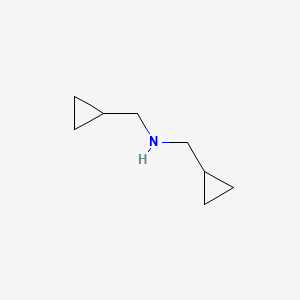

Bis(cyclopropylmethyl)amine: is an organic compound characterized by the presence of two cyclopropylmethyl groups attached to a central amine

Méthodes De Préparation

Synthetic Routes and Reaction Conditions:

Leuckart Reaction: Another method involves the Leuckart reaction, where cyclopropylmethyl ketone is reacted with formamide and formic acid under heating conditions to yield this compound.

Industrial Production Methods: Industrial production of this compound typically involves large-scale reductive amination processes using optimized reaction conditions to ensure high yield and purity. The choice of reducing agent and catalyst, as well as reaction temperature and pressure, are critical factors in the industrial synthesis of this compound .

Analyse Des Réactions Chimiques

Types of Reactions:

Oxidation: Bis(cyclopropylmethyl)amine can undergo oxidation reactions, typically forming N-oxides or other oxidized derivatives.

Reduction: The compound can be reduced to form simpler amines or hydrocarbons.

Substitution: this compound can participate in nucleophilic substitution reactions, where the amine group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, peracids.

Reduction: Lithium aluminum hydride, catalytic hydrogenation.

Substitution: Alkyl halides, sulfonyl chlorides.

Major Products Formed:

Oxidation: N-oxides, other oxidized derivatives.

Reduction: Simpler amines, hydrocarbons.

Substitution: Various substituted amines and derivatives.

Applications De Recherche Scientifique

Medicinal Chemistry Applications

Novel Drug Development

The structural properties of bis(cyclopropylmethyl)amine may facilitate the development of new drug candidates targeting specific biological pathways. Its ability to stabilize radicals suggests potential in creating compounds that could interact favorably with biological targets, leading to therapeutic advancements.

Pharmacological Characterization

Research has indicated that derivatives of cyclopropylmethyl amines can exhibit selective pharmacological properties. For instance, compounds linked to this compound have been studied for their allosteric modulation capabilities in receptor systems, which can be crucial for developing drugs with fewer side effects .

Material Science Applications

Polymer Chemistry

In material science, this compound can serve as a building block for synthesizing novel polymers. Its unique structure allows for the introduction of specific mechanical and thermal properties into polymer matrices, enhancing their applicability in various industrial contexts.

Synthetic Routes and Case Studies

Synthesis Methods

Several methods have been developed for synthesizing this compound, including:

- Grignard Reactions : Utilizing cyclopropylaldehyde and chiral sulfinamides to produce non-racemic amines.

- Transition Metal Catalysis : Employing iridium catalysts to achieve high yields in asymmetric synthesis processes .

Data Tables

| Application Area | Details |

|---|---|

| Medicinal Chemistry | Potential drug candidates; allosteric modulators; stabilization of radicals |

| Material Science | Building blocks for novel polymers; enhancement of mechanical and thermal properties |

| Synthesis | Grignard reactions; transition metal catalysis; scalable methods for industrial applications |

Case Study 1: Pharmacological Exploration

A study investigated the pharmacological profile of this compound derivatives as potential treatments for inflammatory diseases. The results indicated that these compounds could modulate immune responses effectively, suggesting their utility in therapeutic applications against conditions like psoriasis .

Case Study 2: Polymer Development

Another case study focused on the use of this compound in developing high-performance polymers. The research demonstrated that incorporating this compound into polymer chains significantly improved thermal stability and mechanical strength, making it suitable for aerospace applications.

Mécanisme D'action

The mechanism by which bis(cyclopropylmethyl)amine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of specific biochemical pathways, depending on its structure and the nature of the target . The cyclopropylmethyl groups contribute to the compound’s unique binding properties and reactivity .

Comparaison Avec Des Composés Similaires

Cyclopropylamine: A simpler analog with one cyclopropyl group attached to the amine.

Cyclopropylmethylamine: Contains one cyclopropylmethyl group attached to the amine.

Bis(cyclopropyl)amine: Contains two cyclopropyl groups attached to the amine.

Uniqueness: Bis(cyclopropylmethyl)amine is unique due to the presence of two cyclopropylmethyl groups, which impart distinct steric and electronic properties. This structural feature enhances its reactivity and binding affinity in various chemical and biological contexts .

Activité Biologique

Bis(cyclopropylmethyl)amine is an organic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological effects, mechanisms of action, and applications in various fields, including medicine and chemistry.

- Chemical Formula : CHN

- Molecular Weight : 164.24 g/mol

- CAS Number : 26389-68-4

This compound interacts with various molecular targets, including enzymes and receptors. Its mechanism can involve:

- Inhibition or Activation : Depending on the target, it may act as an inhibitor or activator in specific biochemical pathways.

- Binding to Receptors : The compound may function as a ligand that modulates receptor activity, potentially influencing physiological responses.

Biological Activities

Research has identified several biological activities associated with this compound:

1. Enzyme Interaction

- PDE4 Inhibition : this compound derivatives have been studied for their inhibitory effects on phosphodiesterase 4 (PDE4), which is involved in inflammatory responses .

- BACE1 Inhibition : Some studies indicate that cyclopropylamine-containing analogues show promise as inhibitors of beta-secretase (BACE1), an enzyme linked to Alzheimer’s disease .

2. Antiviral Activity

Research has suggested potential antiviral properties, particularly against viruses like HIV-1. Compounds with similar structures have been reported to inhibit viral replication and activity .

3. Anticancer Properties

Studies have evaluated the cytotoxic effects of this compound on various cancer cell lines:

- Cell Lines Tested : Human cancer cell lines such as RKO, A-549, MCF-7, PC-3, and HeLa were subjected to treatment with this compound derivatives.

- Results : The compounds demonstrated varying degrees of cytotoxicity, indicating potential for development as anticancer agents .

Case Studies

Several case studies highlight the biological significance of this compound:

| Study | Focus | Findings |

|---|---|---|

| Study 1 | PDE4 Inhibition | Demonstrated reduction in inflammatory markers in vitro. |

| Study 2 | BACE1 Inhibition | Showed significant inhibition of β-secretase activity in cellular assays. |

| Study 3 | Antiviral Activity | Reported effective inhibition of HIV replication in cultured cells. |

| Study 4 | Anticancer Activity | Found selective cytotoxicity against multiple cancer cell lines. |

Applications

The compound's diverse biological activities suggest several applications:

- Pharmaceutical Development : As a precursor for drug development targeting inflammation and neurodegenerative diseases.

- Research Tool : Utilized in biochemical research to study enzyme functions and receptor interactions.

Propriétés

IUPAC Name |

1-cyclopropyl-N-(cyclopropylmethyl)methanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15N/c1-2-7(1)5-9-6-8-3-4-8/h7-9H,1-6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAHWCHOEOKIPLN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1CNCC2CC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

125.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.